Man-8 N-Glycan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Man-8 N-Glycan is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . Chemo-enzymatic methods are also employed for the synthesis of N-glycans, providing high stereoselectivity and economic efficiency .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant glycosyltransferases and glycosidases to achieve the desired glycan structure. This process is often carried out in bioreactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Man-8 N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its biological functions .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, glycosidases, and chemical oxidants. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products: The major products formed from these reactions include modified glycans with different branching patterns and functional groups. These modifications are crucial for studying the structure-function relationship of glycans .
Scientific Research Applications
Man-8 N-Glycan has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the structure and function of glycans and their interactions with other biomolecules .
Biology: In biology, it is used to investigate the role of glycans in protein folding, stability, and intercellular traffic .
Medicine: In medicine, this compound is used to develop glycan-based therapeutics and diagnostic tools .
Industry: In the industry, it is used in the production of glycoproteins and other glycan-based products .
Mechanism of Action
Man-8 N-Glycan exerts its effects by interacting with specific glycosyltransferases and glycosidases during protein transport. These interactions regulate the folding, stability, and function of glycoproteins . The molecular targets and pathways involved include the endoplasmic reticulum and Golgi apparatus, where the glycan is processed and matured .
Comparison with Similar Compounds
- Man-9 N-Glycan
- Man-7 N-Glycan
- Man-6 N-Glycan
- Man-5 N-Glycan
Comparison: Man-8 N-Glycan is unique due to its specific structure with eight mannosyl residues. This structure allows it to interact with specific glycosyltransferases and glycosidases, making it a valuable tool for studying glycan functions and developing glycan-based therapeutics .
Biological Activity
Man-8 N-glycan, a high-mannose oligosaccharide structure, plays a significant role in various biological processes, particularly in glycoprotein function and immune responses. This article explores the biological activity of this compound, highlighting its structural characteristics, interaction with proteins, and implications in therapeutic applications.
Structural Characteristics of this compound
This compound consists of eight mannose residues linked to a core structure of two N-acetylglucosamine (GlcNAc) residues. This structure is typically generated during the glycosylation process in the endoplasmic reticulum (ER) and Golgi apparatus. The biosynthesis of Man-8 involves several enzymatic steps where mannose residues are sequentially added or trimmed by specific mannosidases.
Structure | Composition | Function |
---|---|---|
This compound | 8 Mannose, 2 GlcNAc | Protein folding, stability, signaling |
Core Structure | Man3GlcNAc2 | Precursor for complex N-glycans |
1. Protein Folding and Stability
This compound is crucial for the proper folding of glycoproteins within the ER. It interacts with chaperone proteins such as calnexin and calreticulin, which assist in ensuring that proteins achieve their correct conformations before being transported to their final destinations . The presence of high-mannose glycans like Man-8 can enhance the stability of glycoproteins against proteolytic degradation.
2. Immune Response Modulation
Research indicates that this compound can influence immune responses through interactions with lectins and Fc receptors on immune cells. For instance, antibodies modified to contain high levels of Man-8 have shown enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) due to increased binding affinity to Fc receptors . This property is particularly relevant in therapeutic antibody development.
3. Pharmacokinetics
The pharmacokinetic properties of glycoproteins are significantly affected by their glycan structures. Studies have shown that antibodies bearing Man-8 glycans exhibit different clearance rates compared to those with fucosylated complex glycans. Specifically, antibodies with high-mannose structures tend to have faster clearance rates in vivo due to enhanced recognition by serum mannosidases .
Case Study 1: Therapeutic Antibody Development
In a study investigating the effects of glycosylation on therapeutic antibodies, it was found that those engineered to carry high levels of Man-8 exhibited superior ADCC activity compared to their fucosylated counterparts. This was attributed to the increased binding affinity to FcγRIIIa receptors on natural killer (NK) cells . The implications for cancer therapy are profound, as enhancing the efficacy of monoclonal antibodies can lead to better patient outcomes.
Case Study 2: SARS-CoV-2 Spike Protein
Another relevant study focused on the structural characterization of N-linked glycans in the receptor-binding domain of the SARS-CoV-2 spike protein. The research demonstrated how specific glycan structures, including those resembling Man-8, can affect viral entry into host cells by modulating interactions with human lectins . This highlights the potential role of high-mannose glycans in viral pathogenesis and immune evasion.
Properties
Molecular Formula |
C64H108N2O51 |
---|---|
Molecular Weight |
1721.5 g/mol |
IUPAC Name |
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77) |
InChI Key |
HGSOQKCWGQFQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origin of Product |
United States |
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